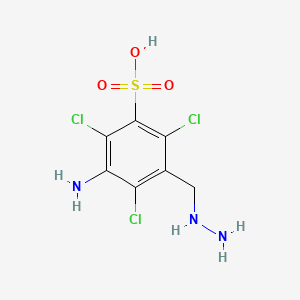
Benzenesulfonic acid, 3-amino-2,4,6-trichloro-5-(hydrazinomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3-amino-2,4,6-trichloro-5-(hydrazinomethyl)- is a complex organic compound that belongs to the class of aromatic sulfonic acids This compound is characterized by the presence of a benzenesulfonic acid core substituted with amino, trichloro, and hydrazinomethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 3-amino-2,4,6-trichloro-5-(hydrazinomethyl)- typically involves multiple steps. One common method includes the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid . This is followed by the introduction of amino, trichloro, and hydrazinomethyl groups through a series of substitution reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonic acid, 3-amino-2,4,6-trichloro-5-(hydrazinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated derivatives.
Substitution: The amino and hydrazinomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as
Eigenschaften
CAS-Nummer |
70288-90-3 |
|---|---|
Molekularformel |
C7H8Cl3N3O3S |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
3-amino-2,4,6-trichloro-5-(hydrazinylmethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H8Cl3N3O3S/c8-3-2(1-13-12)4(9)7(17(14,15)16)5(10)6(3)11/h13H,1,11-12H2,(H,14,15,16) |
InChI-Schlüssel |
VFPGZQFWRZZSIE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Cl)S(=O)(=O)O)Cl)N)Cl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















